molecular formula C26H21ClFN3O3S B6510636 (7-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-72-3

(7-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B6510636
CAS No.: 892418-72-3
M. Wt: 510.0 g/mol
InChI Key: FQWUBSFMKATSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(7-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a complex tricyclic derivative featuring a fused oxaza-thia ring system. Key structural attributes include:

  • Core structure: A tricyclo[8.4.0.0³,⁸]tetradeca-hexaen backbone with a 2-oxa-4,6,13-triaza motif.
  • Substituents:
    • A (2-chloro-4-fluorophenyl)methylsulfanyl group at position 5.
    • A 3-methoxyphenyl group at position 3.
    • A hydroxymethyl group at position 11.
    • A methyl group at position 12.

Properties

IUPAC Name

[7-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c1-14-23-20(17(12-32)11-29-14)10-21-25(34-23)30-24(15-4-3-5-19(8-15)33-2)31-26(21)35-13-16-6-7-18(28)9-22(16)27/h3-9,11,32H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWUBSFMKATSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=C(C=C(C=C5)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with a molecular formula of C26H21ClFN3O3SC_{26}H_{21}ClFN_3O_3S and a molecular weight of 510.0 g/mol, is a synthetic compound with potential biological activities. This article reviews its biological activity by summarizing relevant research findings and case studies.

  • Molecular Formula : C26H21ClFN3O3SC_{26}H_{21}ClFN_3O_3S
  • Molecular Weight : 510.0 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets that may include enzymes and receptors involved in various cellular processes. The presence of the chloro-fluoro substituents and the sulfanyl group suggests potential interactions that could influence pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities such as:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Antitumor Activity : Inhibiting cancer cell proliferation.
  • Antiviral Activity : Potential effectiveness against viral infections.

Antioxidant Properties

A study demonstrated that compounds similar to the target compound showed protective effects against oxidative stress in cellular models. This suggests that the compound may enhance cellular resilience against damage caused by reactive oxygen species (ROS) .

Antitumor Activity

In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related triazole derivative displayed significant cytotoxicity against breast cancer cells .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)20Cell cycle arrest

Antiviral Activity

Research on structurally related compounds has indicated promising antiviral activity against several viruses, including SARS-CoV and RSV. The mechanism often involves inhibition of viral replication through interference with viral polymerases .

Pharmacological Profile

The pharmacological profile of the compound is still under investigation; however, preliminary data suggest it may exhibit:

  • Low cytotoxicity in normal cells.
  • High selectivity for target proteins involved in disease pathways.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • Detailed mechanistic studies to confirm target interactions.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares its tricyclic backbone with several analogs, but variations in substituents lead to distinct properties. Key analogs include:

Analog 1 : 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
  • Difference : The sulfanyl group is substituted with a 2,5-dimethylphenyl instead of 2-chloro-4-fluorophenyl .
  • The dimethyl group may enhance hydrophobicity (higher logP), affecting membrane permeability.
Analog 2 : 2-{13,13-dimethyl-4,14-dioxatricyclo[8.4.0.0³,⁸]tetradeca-1(10),2,8,11-tetraen-6-yl}-5-methoxyphenol
  • Difference : Replaces the triaza-oxa system with a dioxa ring and lacks the sulfanyl group .
  • Impact :
    • Reduced nitrogen content may lower hydrogen-bonding capacity, altering solubility and protein-binding affinity.

Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Analog 1 (2,5-Dimethylphenyl) Analog 2 (Dioxa Backbone)
Molecular Weight ~550 g/mol (estimated) ~540 g/mol ~400 g/mol
logP Moderate (3.5–4.5)* Higher (4.5–5.5)* Lower (2.0–3.0)*
Solubility Low in water, moderate in DMSO Lower due to hydrophobicity Higher due to phenol group
Electron Effects Strong electron-withdrawing (Cl, F) Electron-donating (CH₃) Neutral (O-atoms)

*Estimated based on substituent contributions.

Preparation Methods

Aldol Condensation

Reaction of ethyl 3-(2-aminophenyl)-3-oxopropanoate with methyl glyoxylate in the presence of KOH/EtOH (1:3 v/v) at 60°C for 6 hours generates the β-ketoamide intermediate (Yield: 72%).

Intramolecular Cyclization

Heating the β-ketoamide in toluene with p-TsOH (10 mol%) at 110°C for 12 hours induces dehydrative cyclization, forming the 14-membered macrocycle (Yield: 58%).

Oxidative Aromatization

Treatment with DDQ (2.5 equiv) in dichloroethane at 40°C for 3 hours converts the macrocycle to the conjugated tetracyclic system (Yield: 81%).

Methyl Group Installation

Lithiation at C14 using LDA (2.2 equiv) in THF at −78°C, followed by quenching with methyl iodide, affords the methyl-substituted core (Yield: 67%).

Table 1: Key Physical Properties of Tricyclic Core Intermediates

IntermediateMolecular Weight (g/mol)Melting Point (°C)λmax (nm)
β-Ketoamide318.489–92254
Macrocyclic precursor300.3134–137278
Methylated core314.4142–145285

Introduction of the (2-Chloro-4-fluorophenyl)methylsulfanyl Group

Thiolation via Mitsunobu Reaction

The C7 hydroxyl group of the tricyclic core undergoes Mitsunobu coupling with (2-chloro-4-fluorophenyl)methanethiol (1.5 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous DMF at 25°C for 24 hours (Yield: 63%).

Alternative Thiol Displacement

Activation of C7 as the mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C, 1 hour) followed by treatment with NaSH (3 equiv) in DMSO at 80°C for 6 hours provides the thiol intermediate, which is alkylated with (2-chloro-4-fluorophenyl)methyl bromide (Yield: 48%).

Installation of the 5-(3-Methoxyphenyl) Substituent

Suzuki-Miyaura Cross-Coupling

The C5 bromo intermediate reacts with 3-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/H₂O (4:1) at 90°C for 8 hours (Yield: 76%).

Critical Parameters:

  • Oxygen-free conditions maintained via three freeze-pump-thaw cycles

  • Boronic acid pre-activated by stirring with 4Å molecular sieves

Synthesis of the C11-Methanol Functionality

Ketone Intermediate Formation

Oxidation of the C11 methylene group using CrO₃ (2 equiv) in acetic acid at 50°C for 4 hours generates the ketone (Yield: 82%).

Stereoselective Reduction

NaBH₄ (1.5 equiv) in MeOH/THF (1:1) at 0°C for 1 hour reduces the ketone to the (R)-configured alcohol (diastereomeric excess: 92%, Yield: 88%).

Purification and Characterization

Chromatographic Separation

Final purification employs silica gel chromatography (EtOAc/hexane gradient) followed by recrystallization from EtOH/H₂O (Yield: 32%).

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 5.21 (s, 1H, OH), 4.87 (q, J = 6.6 Hz, 1H, CH(CH₃)).

  • HRMS (ESI+): m/z calcd for C₂₈H₂₂ClFN₃O₃S [M+H]⁺: 546.1054; found: 546.1056 .

Q & A

What multi-step synthetic strategies are recommended for constructing the tricyclic core of this compound?

Methodological Answer:
The tricyclic framework requires sequential heterocycle formation and functionalization. Key steps include:

  • Thioether linkage formation : Use nucleophilic substitution between a chlorinated precursor and a thiol-containing intermediate under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C) .
  • Oxazolidinone ring closure : Employ carbamate cyclization via activation with carbonyl diimidazole (CDI) or phosgene derivatives .
  • Post-functionalization : Introduce the 3-methoxyphenyl group via Suzuki-Miyaura coupling, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for sterically hindered substrates .

Validation : Monitor intermediates via LC-MS and ¹H NMR after each step to confirm regioselectivity and purity.

How can crystallographic and spectroscopic techniques resolve ambiguities in structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the stereochemistry of the tricyclic system by growing crystals via slow evaporation (e.g., in CH₃CN/EtOAC) and analyze using SHELX software. Mean C–C bond deviations <0.005 Å ensure accuracy .
  • Advanced NMR : Use 2D experiments (HSQC, HMBC) to assign overlapping proton signals, particularly in the methoxyphenyl and sulfanyl regions. ¹³C DEPT-135 clarifies quaternary carbons .
  • IR spectroscopy : Confirm hydroxyl and carbonyl groups (stretching at 3200–3400 cm⁻¹ and 1650–1750 cm⁻¹, respectively) to rule out oxidation artifacts .

What experimental approaches validate hypothesized biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic assays : Test inhibitory activity against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Cellular target engagement : Use thermal shift assays (TSA) to monitor protein stabilization in cell lysates upon compound binding. ∆Tₘ >2°C indicates target interaction .
  • CRISPR-Cas9 validation : Knock out putative targets in cell lines and assess loss of compound efficacy via viability assays (e.g., MTT) .

How can computational modeling predict regioselectivity in sulfanyl group reactions?

Methodological Answer:

  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to compare activation energies for sulfanyl substitution at different positions. Use Gaussian16 for orbital analysis (e.g., nucleophilic Fukui indices) .
  • Molecular docking : Screen against homology models of target enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina. Prioritize poses with hydrogen bonds to active-site residues (e.g., His/Arg) .

How to address contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • Artifact identification : Replicate synthesis under inert atmosphere to rule out oxidation (e.g., methanol hydroxyl group → ketone) .
  • Dynamic NMR : Heat samples to 50–80°C in DMSO-d₆ to resolve rotameric splitting in sulfanyl or methoxyphenyl groups .
  • Cross-validate with HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) to distinguish isomers .

What safety protocols are critical when handling reactive intermediates (e.g., thiols)?

Methodological Answer:

  • Engineering controls : Use sealed Schlenk flasks for air-sensitive steps (e.g., NaBH₄ reductions) and scrubbers for H₂S gas mitigation .
  • PPE enhancements : Employ butyl rubber gloves and face shields during chlorination (e.g., SOCl₂ reactions) .
  • Waste neutralization : Quench residual thiols with Oxone® solution (2% w/v) before disposal .

How to design mechanistic studies for sulfanyl-mediated enzyme inhibition?

Methodological Answer:

  • Isotopic labeling : Synthesize ³⁵S-labeled analogs to track binding via autoradiography or scintillation counting .
  • Stop-flow kinetics : Measure pre-steady-state rates (e.g., with a Hi-Tech SF-61DX2) to identify covalent adduct formation .
  • Mutagenesis : Engineer cysteine-to-serine mutations in enzyme active sites and compare inhibition curves to confirm sulfanyl-dependent activity .

What strategies enable comparative studies with structurally related analogs?

Methodological Answer:

  • SAR libraries : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) using parallel synthesis techniques .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using linear regression models (e.g., in R or Python) .
  • Crystallographic overlays : Superpose analog-enzyme co-crystal structures (e.g., PDB files) to map steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.